molecular formula C10H7ClF3NO2 B3024017 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione CAS No. 866132-24-3

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione

Cat. No.: B3024017
CAS No.: 866132-24-3
M. Wt: 265.61 g/mol
InChI Key: ORIMZPBSSPWALH-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione (CAS: 866132-24-3) is a diketone derivative featuring a pyridine ring substituted with a trifluoromethyl (-CF₃) and chloro (-Cl) group at the 3- and 5-positions, respectively. Its molecular formula is C₁₁H₆ClF₃NO₂, with a molecular weight of 273.62 g/mol and a purity of 98% .

Properties

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF3NO2/c1-5(16)2-8(17)9-7(11)3-6(4-15-9)10(12,13)14/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIMZPBSSPWALH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1=C(C=C(C=N1)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363328
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866132-24-3
Record name 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with butane-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the butane-1,3-dione, followed by nucleophilic substitution on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Table 1: Comparative Data for Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Key Features
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione 866132-24-3 C₁₁H₆ClF₃NO₂ 273.62 98% Acyclic diketone; -CF₃ and -Cl on pyridine
5-Pyridin-2-ylcyclohexane-1,3-dione 144128-79-0 C₁₁H₉NO₂ 189.20 98% Cyclic diketone; unsubstituted pyridine ring
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione 172527-65-0 C₁₂H₈ClF₃NO₂ 298.65 100% Cyclopropyl substituent on diketone; same pyridine core
Pyrazole-carboxylic acid derivative* 1315367-73-7 C₁₂H₇ClF₅N₃O₂ 355.65 N/A Pyrazole ring with -COOH; -CF₃ and -Cl on pyridine
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine (precursor) N/A C₁₀H₁₀ClF₃N₄ 278.66 70–86% Piperazine derivative; same pyridine substituents

*Example of a pyrazole-carboxylic acid derivative: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

Structural and Functional Differences

Diketone vs. Cyclic Analogues: The target compound’s acyclic diketone structure contrasts with 5-pyridin-2-ylcyclohexane-1,3-dione, a cyclic diketone. 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-cyclopropylpropane-1,3-dione introduces a cyclopropyl group, increasing steric bulk and lipophilicity compared to the target compound .

Heterocyclic Variations: Pyrazole derivatives (e.g., 1315367-73-7) replace the diketone with a pyrazole-carboxylic acid moiety, enabling hydrogen bonding and biological activity (e.g., fungicidal properties) .

Substituent Effects :

  • The -CF₃ and -Cl groups on the pyridine ring are conserved across all compared compounds, suggesting their critical role in electronic modulation and resistance to metabolic degradation .

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione (CAS Number: 866132-24-3) is a synthetic compound with potential biological activity. Its unique structure incorporates a pyridine ring and a butane-1,3-dione moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₀H₇ClF₃NO₂
Molecular Weight: 265.616 g/mol
Storage Temperature: Ambient
CAS Number: 866132-24-3

Research indicates that compounds with similar structures may act as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. PPARs are nuclear receptor proteins that regulate gene expression involved in glucose and lipid metabolism, making them crucial targets for treating metabolic disorders such as diabetes.

1. PPAR Agonism

A study highlighted the role of halogenated compounds in enhancing PPAR-γ agonistic activity. The presence of chlorine and trifluoromethyl groups in the structure of this compound suggests potential efficacy in activating PPAR pathways, leading to improved insulin sensitivity and anti-hyperglycemic effects .

2. In Vitro Studies

In vitro assays have demonstrated that derivatives of similar compounds can significantly increase glucose uptake in adipocytes, indicating their potential as therapeutic agents for diabetes management. For instance, compounds with electron-withdrawing groups like Cl and F showed enhanced activity compared to their non-halogenated counterparts .

3. Cytotoxicity and Anticancer Activity

Research has also explored the anticancer potential of related compounds. A compound with a similar pyridine structure exhibited significant cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar properties .

Case Studies

Study Findings
Study on PPAR Ligands Demonstrated that halogenated derivatives significantly activate PPAR-γ, enhancing glucose uptake in adipocytes (EC50 values ranging from 4.95 μM to 21.34 μM) .
Cytotoxicity Assessment Related compounds showed high levels of cytotoxicity against gastric cancer cell lines, indicating potential therapeutic applications in oncology .

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione?

Answer:
A common method involves coupling 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with a β-keto acid derivative using peptide coupling reagents. For example:

  • Reagents : HOBt (hydroxybenzotriazole), TBTU (tetramethyluronium tetrafluoroborate), and NEt₃ (triethylamine) in anhydrous DMF.
  • Procedure : React 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazine with 4-oxo-4-(thiophen-2-yl)butanoic acid under inert conditions, followed by purification via column chromatography. Yield and purity are monitored by HPLC (≥95%) .
  • Alternative : Sodium salt intermediates (e.g., from 4-oxo-4-[3-(trifluoromethyl)-5,6-dihydrotriazolo[4,3-a]pyrazin-7(8H)-yl]but-2-en-1-one) can be acidified with HCl in ethyl acetate/water mixtures to isolate the final product .

Advanced: How can metabolic stability and degradation pathways of this compound be systematically studied?

Answer:

  • Metabolic Profiling : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to identify metabolites in biological matrices (e.g., soil, plant tissues). Key metabolites include 3-chloro-5-(trifluoromethyl)picolinic acid (TPA) and pyridine-2-acetic acid derivatives (TPAA), which arise from oxidative cleavage of the dione moiety .
  • Degradation Studies : Incubate the compound in simulated environmental conditions (pH 7–9, 25°C) and monitor degradation kinetics via UV-Vis spectroscopy. Compare with structurally related fungicides (e.g., fluopyram) to infer hydrolytic pathways .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

Answer:

  • Structural Confirmation :
    • NMR : ¹H/¹³C NMR to verify pyridine ring substitution patterns and dione carbonyl signals (δ ~190–210 ppm).
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl or CF₃ groups).
  • Purity Analysis :
    • HPLC-UV/ELSD : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 95:5) to resolve impurities.
    • Cross-Validation : Compare purity data from HPLC with ¹H NMR integration (e.g., aromatic vs. aliphatic proton ratios) .

Advanced: How can researchers resolve contradictions in reported purity data across synthesis batches?

Answer:

  • Root-Cause Analysis : Investigate synthetic intermediates (e.g., sodium salt byproducts) using LC-MS to detect residual reagents or unreacted starting materials.
  • Method Optimization : Adjust reaction stoichiometry (e.g., HOBt:TBTU ratio) to minimize side reactions. For example, excess NEt₃ (1.5–2.0 eq.) improves coupling efficiency and reduces dimerization .
  • Reproducibility : Standardize purification protocols (e.g., recrystallization in ethyl acetate/hexane) to ensure consistent purity ≥98% .

Advanced: What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Answer:

  • Core Modifications :
    • Replace the pyridine ring with azetidine or triazolo-pyrazine moieties to alter electronic properties.
    • Vary substituents on the dione (e.g., thiophene vs. phenyl groups) to modulate lipophilicity .
  • Biological Evaluation :
    • Screen analogs in in vitro assays (e.g., glucose uptake inhibition or NADH:ubiquinone oxidoreductase activity) to correlate structural changes with potency .
    • Use molecular docking to predict binding interactions with target enzymes (e.g., fungal cytochrome P450) .

Basic: What are the key considerations for handling and storing this compound?

Answer:

  • Storage : Store in sealed containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the dione moiety.
  • Stability : Monitor for color changes (yellowing indicates degradation) via periodic TLC or HPLC.
  • Safety : Use PPE (gloves, goggles) due to potential irritancy from chloro and trifluoromethyl groups. Avoid aqueous workups at high pH (>10) to prevent decomposition .

Advanced: How can researchers validate the environmental impact of this compound?

Answer:

  • Ecotoxicology : Conduct soil microcosm studies to assess biodegradation half-life (t₁/₂) and accumulation in plant tissues (e.g., lettuce, tomato) using LC-MS/MS quantification.
  • Comparative Analysis : Benchmark against structurally related agrochemicals (e.g., fluopicolide, imidacloprid) to evaluate persistence and bioaccumulation potential .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione
Reactant of Route 2
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)butane-1,3-dione

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